![molecular formula C11H19ClO3S B13636819 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B13636819.png)
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H19ClO3S. It is known for its applications in organic synthesis and various industrial processes. The compound features a cyclopropane ring, a sulfonyl chloride group, and a dimethyloxan moiety, making it a versatile reagent in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride group. The process may involve the use of solvents such as dichloromethane or chloroform to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, agitation, and continuous monitoring of the reaction progress.
Análisis De Reacciones Químicas
Types of Reactions
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acids or sulfonate esters.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Major Products Formed
Sulfonamides: Formed by the reaction with amines
Sulfonates: Formed by the reaction with alcohols
Sulfonothioates: Formed by the reaction with thiols
Aplicaciones Científicas De Investigación
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and polymers.
Mecanismo De Acción
The mechanism of action of 1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The compound can react with nucleophiles to form various derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the cyclopropane and dimethyloxan moieties.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopropane and dimethyloxan groups, offering different reactivity and applications.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene group, widely used in organic synthesis.
Uniqueness
1-[(5,5-Dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride is unique due to its combination of a cyclopropane ring and a dimethyloxan moiety, which imparts distinct steric and electronic properties. This makes it a valuable reagent for specific synthetic applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C11H19ClO3S |
|---|---|
Peso molecular |
266.79 g/mol |
Nombre IUPAC |
1-[(5,5-dimethyloxan-2-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H19ClO3S/c1-10(2)4-3-9(15-8-10)7-11(5-6-11)16(12,13)14/h9H,3-8H2,1-2H3 |
Clave InChI |
MBVGPMMBBMBIRF-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(OC1)CC2(CC2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


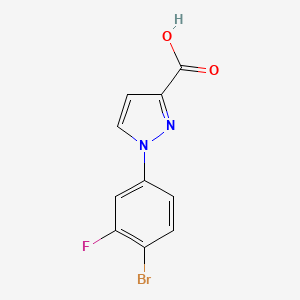

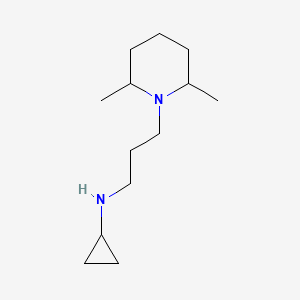
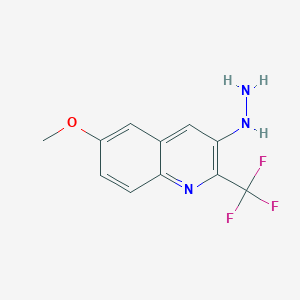
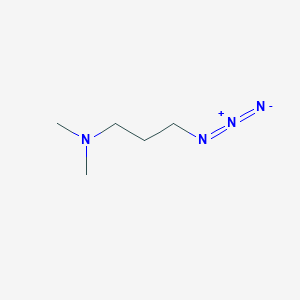
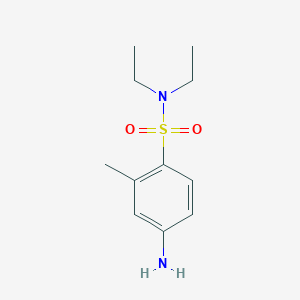


![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)

![7-Bromobenzo[d]isothiazol-3(2H)-one](/img/structure/B13636812.png)



